molecular formula C13H16N4OS B2893389 4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847783-72-6

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2893389
CAS No.: 847783-72-6
M. Wt: 276.36
InChI Key: XELCUSOTELYBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 847783-72-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H16N4OS and a molecular weight of 276.36, this 1,2,4-triazole derivative features a morpholine substituent . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry known for its versatile biological activities and ability to improve the physicochemical properties of lead compounds . Derivatives of this heterocyclic class have been extensively researched for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The incorporation of the morpholine ring is a common strategy in drug design, often used to enhance solubility and influence pharmacokinetic profiles. This compound serves as a valuable synthetic intermediate or building block for researchers in organic chemistry and drug discovery, facilitating the development of new bioactive molecules . The product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-benzyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c19-13-15-14-12(16-6-8-18-9-7-16)17(13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCUSOTELYBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with morpholine and an appropriate aldehyde to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., morpholine, -NH2) enhance antioxidant activity by stabilizing radical intermediates .
  • Bulky aromatic substituents (e.g., benzyl, nitrophenyl) improve antimicrobial efficacy but may reduce solubility .
  • Halogenated phenyl groups (e.g., 4-iodophenyl) increase antiviral potency by enhancing target binding affinity .

Antimicrobial Activity

  • 4-[(3-Nitrobenzylidene)amino]-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (MIC = 0.132–0.264 mM) showed 4-fold greater activity against S. aureus and S. pyogenes than ampicillin .
  • Fluorinated Schiff bases (e.g., compounds 60–62 with pyrazinyl-triazole-thiol cores) exhibited MIC values of 5.1–21.7 µM against P. aeruginosa, attributed to fluorine's electronegativity enhancing membrane penetration .

Antioxidant Activity

  • 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated 88.89% DPPH scavenging at 1 mM, outperforming derivatives with fluorobenzylidene substituents (53.78% at 0.1 mM) .
  • Electron-donating groups (e.g., morpholine, -NH2) in this compound are predicted to enhance radical scavenging compared to nitro-substituted analogs .

Antiviral Potential

  • 4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)-4H-1,2,4-triazole-3-thiol showed high binding affinity to MERS-CoV helicase (nsp13) in molecular docking studies . The benzyl and morpholine groups in the target compound may offer similar binding advantages due to hydrophobic and hydrogen-bonding interactions.

Electrochemical Behavior

  • 5-Benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes irreversible oxidation to form disulfide dimers in basic media . The morpholine group in the target compound may alter redox potentials by donating electron density, stabilizing oxidation intermediates.

Biological Activity

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, a compound belonging to the 1,2,4-triazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₆N₄OS and a molecular weight of approximately 276.36 g/mol. Its structure features a triazole ring substituted with both a benzyl and a morpholine group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 3 µg/mL
Pseudomonas aeruginosa0.12 - 1 µg/mL
Bacillus subtilis0.25 - 1 µg/mL

Studies have demonstrated that the compound exhibits a stronger inhibitory effect than conventional antibiotics like ciprofloxacin against several bacterial strains .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has been tested against various fungi, showing promising results in inhibiting fungal growth.

Case Study: Antifungal Efficacy

In vitro studies revealed that the compound displayed effective antifungal activity against Candida albicans and Aspergillus niger with MIC values comparable to established antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of this compound indicate its potential in reducing inflammation. In animal models of inflammation (carrageenan-induced paw edema), the compound exhibited significant reduction in swelling compared to control groups.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. The compound has been evaluated against various cancer cell lines and has shown promising growth inhibition.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

Cancer Cell LineGrowth Inhibition (%) at 10 µM
MCF-7 (Breast)>60%
HeLa (Cervical)>70%
A549 (Lung)>65%
HCT116 (Colon)>50%

The compound's mechanism of action may involve the inhibition of NF-kB signaling pathways and induction of apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The synthesis of triazole-3-thiol derivatives typically involves condensation reactions between thiosemicarbazides and carbonyl-containing precursors under acidic or basic conditions. For example, analogous compounds like 4-((3,4-dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are synthesized via Schiff base formation using aldehydes and aminotriazole precursors in ethanol or methanol . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) has been employed for similar triazoles, reducing reaction times and improving yields . Optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for condensation), and catalyst use (e.g., acetic acid for protonation).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Elemental analysis (CHNS) for empirical formula verification.
  • FTIR spectroscopy to identify functional groups (e.g., thiol S–H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR for structural elucidation (e.g., morpholine protons at δ 3.5–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .
  • LC-MS for molecular ion confirmation and purity assessment .
  • UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in aromatic systems) .

Q. What are the key physicochemical properties influencing its experimental handling?

PropertyValue/DescriptionReference Technique
Melting point~180–200°C (estimated)Differential scanning calorimetry (DSC)
SolubilityLow in water; soluble in DMSO, DMFShake-flask method
StabilityAir-sensitive (thiol oxidation)TGA/DSC under inert atmosphere

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect its bioactivity?

Structure-activity relationship (SAR) studies on analogous triazoles reveal:

  • Morpholine group : Enhances solubility and bioavailability via hydrogen bonding with biological targets .
  • Benzyl substitution : Aromatic rings improve lipophilicity, aiding membrane penetration .
  • Thiol group (-SH) : Critical for radical scavenging (e.g., 88.89% DPPH inhibition at 1 mM for 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) .
  • Electron-withdrawing groups (e.g., -Cl, -F): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

Q. What methodologies are used to study its coordination chemistry with transition metals?

The thiol group acts as a ligand for metals like Ni(II), Cu(II), and Zn(II). Experimental steps include:

  • Complex synthesis : Reacting the ligand with metal salts (e.g., CuCl₂) in ethanol at 60°C for 2 hours .
  • Characterization :
  • Magnetic susceptibility to determine metal oxidation states.
  • UV-Vis spectroscopy for d-d transition analysis (e.g., Cu(II) complexes show bands at 600–800 nm) .
    • Applications : Metal complexes exhibit enhanced antimicrobial or catalytic activity compared to the free ligand .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiradical vs. cytotoxic effects)?

Discrepancies often arise from:

  • Concentration dependence : Antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol drops from 88.89% (1 mM) to 53.78% (0.1 mM) .
  • Assay variability : DPPH (radical scavenging) vs. MTT (cytotoxicity) protocols yield divergent results. Standardize protocols using controls like ascorbic acid .
  • Structural analogs : Fluorobenzylidene substituents reduce antiradical activity but may improve cytotoxicity via hydrophobic interactions .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking : Used to simulate binding with proteins (e.g., SARS-CoV-2 helicase) using software like AutoDock. Triazole-thiol derivatives show binding energies ≤−7.0 kcal/mol, indicating strong interactions .
  • ADME prediction : Tools like SwissADME assess pharmacokinetics (e.g., LogP ~2.5 for moderate lipophilicity) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.